A'-Neogammacer-17(21)-ene
Overview
Description
A’-Neogammacer-17(21)-ene, also known as A’-Neogammacer-17(21)-en-3-one, is a chemical compound with the molecular formula C30H48O . It is a subject of interest in various fields of research .
Synthesis Analysis
The synthesis of A’-Neogammacer-17(21)-ene can be achieved from A’-Neogammacer-22(29)-en-3-ol, (3β,21β)- . There are multiple synthetic routes available for its production .Molecular Structure Analysis
The molecular structure of A’-Neogammacer-17(21)-ene consists of 30 carbon atoms, 48 hydrogen atoms, and 1 oxygen atom . The molecular weight of this compound is 424.70152 .Chemical Reactions Analysis
While specific chemical reactions involving A’-Neogammacer-17(21)-ene are not mentioned in the sources, the compound’s synthesis from A’-Neogammacer-22(29)-en-3-ol suggests it can participate in organic transformations .Scientific Research Applications
Chemical Properties and Reactions
A'-Neogammacer-17(21)-ene, a type of neotriterpene, has been studied for its unique chemical properties and reactions. One significant research focused on the rearrangements of neotriterpene epoxides, including A'-Neogammacer-17(21)-ene oxide. When treated with Boron trifluoride-etherate complex in chloroform, A'-Neogammacer-17(21)-ene oxide undergoes distinct rearrangements in its carbon skeleton. This reaction is notably different from the results obtained when treated with protic acid, highlighting the compound’s versatile reactivity and potential applications in organic synthesis and chemical research (Berti, Bottari, Marsili, Morelli, & Mandelbaum, 1971).
The Role of Interests in Scientific Creativity
The influence of personal interests and openness to experience on scientific creativity has been a subject of study. Research on undergraduate students indicates that certain personality traits, notably the 'Ideas' trait, significantly correlate with scientific creativity. This suggests that individual inclinations and cognitive styles may play a role in how scientists approach and contribute to research, including in areas like the study of complex compounds such as A'-Neogammacer-17(21)-ene (Perrine & Brodersen, 2005).
Explanation in Scientific Research
Understanding the rationale and methodology behind scientific research, including the study of compounds like A'-Neogammacer-17(21)-ene, is crucial. Studies in the logic of explanation in science emphasize the importance of answering the 'why' in research, not just the 'what'. This approach is fundamental in rational inquiry, especially in scientific research, where explaining phenomena often involves detailed analysis of complex structures and reactions (Hempel & Oppenheim, 1948).
Future Directions
properties
IUPAC Name |
(5aR,5bR,7aS,11aS,11bR,13aS,13bR)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50/c1-20(2)21-12-17-27(5)22(21)13-18-29(7)24(27)10-11-25-28(6)16-9-15-26(3,4)23(28)14-19-30(25,29)8/h20,23-25H,9-19H2,1-8H3/t23-,24+,25+,27-,28-,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFPMDGPOFJGIR-WWJAXWOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2CCC3(C(C2(CC1)C)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C2CC[C@@]3([C@@H]([C@]2(CC1)C)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30969858 | |
Record name | Hop-17(21)-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30969858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
A'-Neogammacer-17(21)-ene | |
CAS RN |
546-99-6 | |
Record name | Hopene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=546-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | A'-Neogammacer-17(21)-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hop-17(21)-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30969858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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